4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-3-8-18-10-11(9-14(18)19)15-16-12-6-4-5-7-13(12)17-15/h4-7,11H,2-3,8-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBSYPGWKSYKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 4 1h Benzimidazol 2 Yl 1 Butylpyrrolidin 2 One
Retrosynthetic Analysis of 4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one
A retrosynthetic analysis provides a logical pathway for planning the synthesis by breaking down the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical disconnection points are the C-N bonds of the imidazole (B134444) ring and the C-C bond connecting the two heterocyclic systems.
The primary disconnection breaks the two C-N bonds formed during the final cyclization to create the benzimidazole (B57391) ring. This is a standard approach for 2-substituted benzimidazoles. This strategy identifies two key precursors:
o-Phenylenediamine (B120857): A common starting material for benzimidazole synthesis.
A functionalized pyrrolidinone derivative: Specifically, 1-butyl-5-oxopyrrolidine-3-carboxylic acid or a related derivative (e.g., an ester or acyl chloride). This precursor contains the necessary carbon backbone that will become the 2-substituent of the benzimidazole.
This approach simplifies the synthesis into the formation of the pyrrolidinone precursor followed by a final condensation and cyclization step.
Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, a plausible multi-step synthesis can be constructed. The cornerstone of this proposed route is the Phillips-Ladenburg benzimidazole synthesis, a widely used method involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
The proposed forward synthesis would proceed as follows:
Formation of the Pyrrolidinone Precursor: The precursor, 1-butyl-5-oxopyrrolidine-3-carboxylic acid, can be synthesized from starting materials like itaconic acid or glutamic acid through established multi-step procedures involving amidation with n-butylamine and subsequent cyclization.
Condensation and Cyclization: The key step is the reaction between o-phenylenediamine and 1-butyl-5-oxopyrrolidine-3-carboxylic acid. The amino groups of o-phenylenediamine react with the carboxylic acid group of the pyrrolidinone precursor. This is followed by an intramolecular cyclization via dehydration to form the imidazole ring, yielding the final product.
The condensation-cyclization reaction to form the benzimidazole ring is typically promoted by heat and often requires a catalyst to facilitate dehydration. While specific optimized conditions for this exact molecule are not published, conditions for analogous syntheses provide a clear blueprint. rasayanjournal.co.innih.gov
Commonly employed systems include heating the reactants at high temperatures (150-250 °C), either neat or in a high-boiling solvent. Acid catalysts are frequently used to promote the reaction.
Table 1: Hypothetical Reaction Conditions for Benzimidazole Formation
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Catalyst | Polyphosphoric Acid (PPA) | Acts as both a catalyst and a dehydrating agent. |
| Eaton's Reagent | A solution of phosphorus pentoxide in methanesulfonic acid, serving as a strong dehydrating acid catalyst. | |
| Mineral Acids (e.g., HCl) | Protonates the carbonyl group, activating it for nucleophilic attack. | |
| Solvent | N/A (Neat reaction) | High temperatures drive the reaction without a solvent. |
| High-boiling solvents | Solvents like diphenyl ether or ethylene (B1197577) glycol can be used for temperature control. |
| Temperature | 150 - 250 °C | Provides the necessary activation energy for condensation and dehydration. |
The choice of conditions depends on the reactivity of the specific carboxylic acid derivative used. For instance, using a more reactive acyl chloride precursor might allow for milder reaction conditions.
Novel and Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. These principles can be theoretically applied to the synthesis of this compound.
To improve upon the traditional high-temperature condensation, several green chemistry strategies could be employed:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product formation by promoting rapid, uniform heating.
Solid-Supported Catalysis: Using a solid catalyst, such as alumina (B75360) or silica-supported acids, can simplify the workup process. The catalyst can be filtered off, reducing the need for aqueous workups and minimizing waste.
One-Pot Procedures: A one-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can improve efficiency and reduce solvent waste. For benzimidazole synthesis, this could involve the in-situ generation of the carboxylic acid derivative before the addition of o-phenylenediamine.
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.
For the proposed condensation reaction:
C₆H₈N₂ (o-phenylenediamine) + C₈H₁₃NO₃ (1-butyl-5-oxopyrrolidine-3-carboxylic acid) → C₁₄H₁₇N₃O (Target Molecule) + 2H₂O
The atom economy is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Table 2: Theoretical Atom Economy Calculation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| o-Phenylenediamine | C₆H₈N₂ | 108.14 |
| 1-Butyl-5-oxopyrrolidine-3-carboxylic acid | C₈H₁₃NO₃ | 187.20 |
| Total Reactant Mass | 295.34 | |
| This compound | C₁₄H₁₇N₃O | 259.31 |
Calculation: % Atom Economy = (259.31 / 295.34) x 100 ≈ 87.8%
An atom economy of 87.8% is relatively high for a condensation reaction. However, it highlights that over 12% of the reactant mass is lost as a water byproduct. Green chemistry principles would encourage exploring alternative synthetic routes, such as addition reactions, that could theoretically achieve a 100% atom economy, though such pathways for this target are not immediately obvious.
Scale-Up Considerations and Challenges in the Synthesis of this compound
The transition of a synthetic route for a complex molecule like this compound from a laboratory setting to industrial-scale production is a multifaceted endeavor fraught with challenges. While specific scale-up data for this particular compound is not extensively detailed in publicly available literature, a comprehensive analysis of the scale-up challenges can be constructed based on the known chemistry of its core components—the benzimidazole and pyrrolidinone ring systems—and general principles of chemical process development. The primary goal of scaling up is to ensure the process is safe, economically viable, environmentally sustainable, and consistently produces the final active pharmaceutical ingredient (API) within stringent purity specifications.
Key challenges in the large-scale synthesis of this molecule can be anticipated in several areas, including reaction kinetics and thermodynamics, mass and heat transfer, reagent and solvent management, and downstream processing for purification and isolation.
Reaction Control and Safety: The formation of the benzimidazole ring, typically through the condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde, is often an exothermic process. On a large scale, efficient heat dissipation is critical to prevent thermal runaways, which could lead to side reactions, product degradation, and unsafe operating conditions. The choice of reactor material and design, along with a robust cooling system, becomes paramount. Similarly, the synthesis of the pyrrolidinone ring might involve high temperatures or pressures, which require specialized industrial equipment to handle safely and efficiently.
Purification and Isolation: The purification of the final product is often a major bottleneck in large-scale manufacturing. bachem.com Laboratory-scale purifications often rely on chromatography, a technique that is generally not economically feasible for large quantities of material due to high solvent consumption and low throughput. manufacturingchemist.com Therefore, developing a robust crystallization process is a critical aspect of scale-up. cecam.org This involves extensive screening for suitable solvents, optimizing cooling profiles, and controlling seeding to consistently produce the desired crystal form (polymorph) with a specific particle size distribution. researchgate.netmt.com The presence of even small amounts of impurities can significantly impact crystallization kinetics and the purity of the final product. mdpi.com
The following hypothetical data tables illustrate some of the challenges encountered during scale-up.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Production Scale (500 kg) |
|---|---|---|---|
| Reaction Time | 6 hours | 10 hours | 18 hours |
| Yield | 85% | 78% | 72% |
| Purity (Crude) | 95% | 91% | 88% |
| Key Impurity A | 0.5% | 1.2% | 2.5% |
| Heat Transfer | Efficient (surface area/volume ratio is high) | Moderate (requires jacketed reactor with good agitation) | Challenging (surface area/volume ratio is low; requires advanced cooling) |
As depicted in the illustrative Table 1, yields often decrease and reaction times increase upon scale-up due to less efficient heat and mass transfer. The profile of impurities can also change, with certain byproducts becoming more prevalent at a larger scale.
| Purification Method | Purity Achieved | Overall Yield | Solvent Consumption (L/kg of product) | Process Time (per batch) | Economic Feasibility |
|---|---|---|---|---|---|
| Chromatography | >99.8% | 65% | 500 L | 96 hours | Low |
| Single Solvent Crystallization | 99.2% | 85% | 50 L | 24 hours | Moderate |
| Anti-Solvent Crystallization | 99.7% | 82% | 80 L | 30 hours | High |
| Re-slurrying in a suitable solvent | 99.5% | 90% | 30 L | 18 hours | High |
Table 2 illustrates the trade-offs between different purification techniques at an industrial scale. While chromatography can achieve very high purity, its associated costs in terms of solvent, time, and labor make it generally unsuitable for large-scale API manufacturing. bachem.com Crystallization and re-slurrying are often the preferred methods for achieving the required purity in a more cost-effective and environmentally sustainable manner. researchgate.netseppure.com
Waste Management and Environmental Considerations: The large volumes of solvents and reagents used in industrial-scale synthesis generate significant waste streams. manufacturingchemist.com Process development must focus on minimizing waste by, for example, choosing greener solvents, recycling solvent streams, and optimizing reactions to reduce byproduct formation. The principles of green chemistry are increasingly important in the pharmaceutical industry to ensure long-term sustainability. frontiersin.org
Iii. Chemical Reactivity and Derivatization Strategies for 4 1h Benzimidazol 2 Yl 1 Butylpyrrolidin 2 One
Elucidation of Reaction Mechanisms Involving the Benzimidazole (B57391) Moiety
The benzimidazole ring system is a key pharmacophore in many biologically active compounds and its reactivity is well-documented. medwinpublishers.commdpi.com This heterocyclic system contains both a nucleophilic imidazole (B134444) component and an aromatic benzene (B151609) ring, each with distinct reactive properties.
The imidazole portion of the benzimidazole ring possesses two nitrogen atoms. The N-H proton is acidic and can be readily deprotonated by a base to form a nucleophilic anion. This anion can then participate in various reactions, most commonly N-alkylation and N-acylation, to introduce substituents at the N-1 position. medwinpublishers.comnih.gov Given that the N-1 position of the pyrrolidinone ring is already substituted with a butyl group, the primary site for such reactions on the benzimidazole moiety in the target molecule would be at the N-1' or N-3' positions, which exist in tautomeric equilibrium. instras.com
Electrophilic aromatic substitution can occur on the benzene portion of the benzimidazole ring. However, the imidazole ring is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. Reactions such as nitration, halogenation, and sulfonation typically require harsh conditions. The position of substitution (positions 4', 5', 6', or 7') is directed by the existing ring system.
Furthermore, the C-2' position, which links the benzimidazole to the pyrrolidinone ring, is generally stable, but the entire benzimidazole nucleus can be synthesized through the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a method known as the Phillips synthesis. researchgate.net This suggests that analogues could be created by starting with substituted o-phenylenediamines.
Table 1: Potential Reactions at the Benzimidazole Moiety
| Reaction Type | Reagent/Conditions | Potential Product |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 1'-Methyl-4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base | 1'-Acetyl-4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one |
| Mannich Reaction | Formaldehyde, Secondary amine (e.g., Piperidine) | 1'-(Piperidin-1-ylmethyl)-4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one |
| Nitration | HNO₃/H₂SO₄ | 4-(Nitro-1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one (isomer mixture) |
Exploration of Reactivity at the Pyrrolidin-2-one Ring System
The pyrrolidin-2-one ring, a five-membered lactam, is another key site for chemical modification. The amide bond within the lactam ring is the most reactive feature. rdd.edu.iq
Lactam hydrolysis can occur under either acidic or basic conditions, leading to ring-opening and the formation of a γ-amino acid derivative. This reaction effectively breaks apart the core structure and is often considered a degradation pathway, but it can also be used synthetically to produce linear amino acid analogues.
The carbonyl group of the lactam can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the lactam to a cyclic amine, in this case, a substituted pyrrolidine. This transformation significantly alters the electronic properties and hydrogen bonding capabilities of the molecule by removing the carbonyl group.
The α-carbon to the carbonyl group (C-3 position) and the α-carbon to the nitrogen (C-5 position) can also be sites for reactivity, such as deprotonation followed by alkylation, although these reactions can be challenging and may require specialized reagents.
Table 2: Reactivity of the Pyrrolidin-2-one Ring
| Reaction Type | Reagent/Conditions | Potential Product |
|---|---|---|
| Basic Hydrolysis | NaOH, H₂O, Heat | Sodium 4-amino-5-(1H-benzimidazol-2-yl)nonanoate |
| Acidic Hydrolysis | HCl, H₂O, Heat | 4-Amino-5-(1H-benzimidazol-2-yl)nonanoic acid hydrochloride |
Functionalization and Derivatization of the Butyl Side Chain of 4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one
The N-butyl side chain is an aliphatic, non-polar moiety. Direct functionalization of this saturated alkyl chain is generally difficult due to the lack of reactive sites. Reactions such as free-radical halogenation could introduce functionality, but these processes often lack selectivity and can lead to a mixture of products halogenated at different positions along the chain.
A more effective and strategic approach to derivatizing the butyl chain involves the synthesis of analogues from the outset using functionalized starting materials. rsc.org For example, instead of using 1-aminobutane in the synthesis of the pyrrolidin-2-one ring, one could use a functionalized primary amine like 4-amino-1-butanol (B41920) or a halogenated butylamine. This approach allows for the precise introduction of desired functional groups at specific positions on the side chain.
Table 3: Strategies for Butyl Side Chain Derivatization
| Target Derivative | Synthetic Strategy | Required Starting Material (Amine Component) |
|---|---|---|
| 1-(4-Hydroxybutyl) analogue | Synthesis from a functionalized amine | 4-Amino-1-butanol |
| 1-(4-Chlorobutyl) analogue | Synthesis from a functionalized amine | 4-Chlorobutylamine |
| 1-(4-Aminobutyl) analogue | Synthesis using a protected amino-amine | N-Boc-1,4-diaminobutane |
This synthetic approach provides superior control over the final structure compared to attempting to functionalize the pre-formed, unactivated butyl chain. mdpi.com
Stereochemical Control and Stereoselective Synthesis of Analogues of this compound
The 4-position of the pyrrolidin-2-one ring in the title compound is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)- and (S)-4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one. The synthesis of this compound from achiral precursors without a chiral influence would result in a racemic mixture.
In medicinal chemistry, it is often the case that one enantiomer is responsible for the desired biological activity while the other may be inactive or contribute to undesirable side effects. Consequently, stereochemical control during synthesis is of paramount importance.
Stereoselective synthesis can be achieved through several established strategies:
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For instance, (S)- or (R)-glutamic acid, which already possesses the desired stereochemistry at the carbon that will become the 4-position of the pyrrolidin-2-one, can be used as a precursor.
Use of Chiral Auxiliaries: A temporary chiral group can be attached to an achiral precursor to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
Asymmetric Catalysis: A chiral catalyst (e.g., a transition metal complex with a chiral ligand) can be used to favor the formation of one enantiomer over the other in a key bond-forming step.
For example, a Michael addition of a nucleophile to an α,β-unsaturated precursor in the presence of a chiral catalyst could establish the stereocenter at the 4-position with high enantiomeric excess. uran.ua Subsequent cyclization would then yield the enantiomerically enriched pyrrolidin-2-one ring.
Table 4: Approaches to Stereoselective Synthesis
| Strategy | Description | Example Precursor/Reagent | Expected Outcome |
|---|---|---|---|
| Chiral Pool Synthesis | Use of an enantiopure starting material like glutamic acid. | (S)-Glutamic acid | (S)-4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one |
| Asymmetric Hydrogenation | Reduction of a double bond in an achiral precursor using a chiral catalyst. | A 4-(1H-benzimidazol-2-yl)-1-butyl-1,5-dihydropyrrol-2-one precursor with a chiral Rhodium catalyst. | Enantiomerically enriched product. |
These methods provide powerful tools for accessing specific stereoisomers of this compound and its analogues, which is essential for detailed structure-activity relationship studies.
Iv. Advanced Structural Characterization and Conformational Analysis of 4 1h Benzimidazol 2 Yl 1 Butylpyrrolidin 2 One
Spectroscopic Analysis for Fine Structural Details
Spectroscopic methods are fundamental in determining the precise molecular architecture, including connectivity, functional groups, and three-dimensional arrangement of atoms.
NMR spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. nih.gov For 4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one, ¹H and ¹³C NMR would provide the primary evidence for its chemical structure, while advanced 2D NMR techniques like COSY, HSQC, and HMBC would confirm the connectivity between the benzimidazole (B57391), pyrrolidinone, and butyl moieties.
Conformational preferences can be investigated by analyzing nuclear Overhauser effect (NOE) correlations, which provide through-space distance information between protons. nih.gov Additionally, the study of coupling constants and chemical shifts as a function of temperature and solvent can reveal information about the flexibility of the molecule and the presence of stable conformers. nih.govresearchgate.net For instance, the rotation around the C-C bond connecting the benzimidazole and pyrrolidinone rings would be a key area of conformational interest.
Expected ¹H NMR Chemical Shifts: The expected proton NMR signals can be predicted based on data from analogous compounds. rsc.orgnih.gov The benzimidazole protons would appear in the aromatic region, while the pyrrolidinone and butyl chain protons would be in the aliphatic region.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Benzimidazole N-H | 12.0 - 13.0 | Broad Singlet | Position is solvent-dependent and may exchange with D₂O. |
| Benzimidazole Ar-H | 7.2 - 7.8 | Multiplets | Complex splitting pattern typical of a symmetrically substituted benzene (B151609) ring. |
| Pyrrolidinone CH | 3.5 - 4.0 | Multiplet | The proton at the junction of the two ring systems. |
| Pyrrolidinone CH₂ (adjacent to N) | 3.2 - 3.6 | Triplet/Multiplet | Part of the butyl-substituted lactam ring. |
| Pyrrolidinone CH₂ (adjacent to C=O) | 2.5 - 2.9 | Multiplet | Influenced by the carbonyl group. |
| Butyl N-CH₂ | 3.0 - 3.4 | Triplet | The methylene (B1212753) group attached to the pyrrolidinone nitrogen. |
| Butyl (CH₂)₂ | 1.2 - 1.7 | Multiplets | The two central methylene groups of the butyl chain. |
| Butyl CH₃ | 0.8 - 1.0 | Triplet | The terminal methyl group. |
Expected ¹³C NMR Chemical Shifts: The carbon skeleton would be elucidated by ¹³C NMR, with chemical shifts being characteristic of the different chemical environments. rsc.orgnih.gov
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrrolidinone C=O | 170 - 175 |
| Benzimidazole C=N | 150 - 155 |
| Benzimidazole Ar-C | 110 - 145 |
| Pyrrolidinone CH | 40 - 50 |
| Pyrrolidinone CH₂ (adjacent to N) | 45 - 55 |
| Butyl N-CH₂ | 40 - 50 |
| Pyrrolidinone CH₂ (adjacent to C=O) | 30 - 40 |
| Butyl (CH₂)₂ | 20 - 30 |
| Butyl CH₃ | 13 - 15 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of chemical bonds. mdpi.compharmainfo.in These methods are excellent for identifying functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, broad band between 2500-3200 cm⁻¹ would be indicative of the N-H stretching vibration of the benzimidazole ring, often involved in hydrogen bonding. researchgate.net A sharp, intense peak around 1680-1700 cm⁻¹ would correspond to the C=O (amide) stretching of the pyrrolidinone lactam ring. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl and pyrrolidinone groups would appear in the 2850-2960 cm⁻¹ range. mdpi.com
Key Expected Vibrational Frequencies:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Benzimidazole) | 2500 - 3200 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| C=O Stretch (Amide) | 1680 - 1700 | IR |
| C=N and C=C Stretch (Aromatic Rings) | 1400 - 1650 | IR, Raman |
| C-N Stretch | 1200 - 1350 | IR |
X-ray Crystallography and Solid-State Structural Elucidation of this compound
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net Although a crystal structure for the specific title compound is not publicly available, analysis of related benzimidazole structures provides insight into its likely solid-state conformation and packing. nih.govnih.govmdpi.com
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Chiral Analogues
However, if a chiral center were introduced, for example, by substitution on the pyrrolidinone ring, the resulting enantiomers would produce mirror-image CD spectra. nih.gov The sign and intensity of the Cotton effects in the CD spectrum could then be used, often in conjunction with computational chemistry, to determine the absolute configuration (R or S) of the chiral analogue. nih.govrsc.org
Conformational Dynamics of this compound in Solution and Gas Phase
The molecule possesses significant conformational flexibility due to several rotatable single bonds. The key degrees of freedom include:
Rotation around the single bond connecting the C4 of the pyrrolidinone ring to the C2 of the benzimidazole ring.
Torsional flexibility within the n-butyl chain.
Potential puckering of the five-membered pyrrolidinone ring.
In solution, the molecule likely exists as a dynamic equilibrium of multiple conformers. Computational studies, using methods like Density Functional Theory (DFT), are often employed to map the potential energy surface and identify low-energy, stable conformers. researchgate.netmdpi.com These theoretical calculations can predict rotational barriers and the relative populations of different conformations, which can then be correlated with experimental NMR data. researchgate.net Gas-phase studies, though less common for molecules of this size, could provide intrinsic conformational information free from solvent effects.
V. Computational and Theoretical Chemistry Studies on 4 1h Benzimidazol 2 Yl 1 Butylpyrrolidin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of molecules. For 4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one, these calculations can provide insights into its optimized geometry, electronic properties, and spectroscopic signatures.
Research on other benzimidazole (B57391) derivatives has demonstrated the utility of DFT in correlating molecular structure with experimental data. nih.gov For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid. nih.gov Such studies often show good agreement between theoretical and experimental data for bond lengths, bond angles, and spectroscopic characteristics. nih.gov
Key parameters derived from quantum chemical calculations that are relevant for predicting the reactivity of this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. electrochemsci.org A smaller energy gap suggests higher reactivity. electrochemsci.org
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to identify the electron-rich and electron-poor regions of the molecule. This information is vital for predicting sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions, such as hydrogen bonding.
| Parameter | Description | Relevance to this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Helps in identifying reactive sites and understanding intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | 3D visualization of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
This table outlines the key quantum chemical parameters and their significance in predicting the electronic structure and reactivity of this compound, based on methodologies applied to other benzimidazole derivatives.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape, flexibility, and interactions with its environment, particularly with solvents.
MD simulations can be employed to explore the different conformations that this compound can adopt in various solvent environments. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional structure. By simulating the molecule in explicit solvent models, such as water or dimethyl sulfoxide (B87167) (DMSO), one can observe how the solvent molecules interact with the solute and influence its conformational preferences. researchgate.net
For example, studies on other heterocyclic compounds have shown that the solvent can significantly affect the intrinsic propensity of backbone conformations. researchgate.net These simulations can reveal the formation and stability of intramolecular and intermolecular hydrogen bonds, which play a critical role in the molecule's structure and function.
The output of an MD simulation is a trajectory that describes the positions and velocities of all atoms in the system over time. Analysis of this trajectory can yield valuable information, including:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the molecule.
Radial Distribution Functions (RDFs): To characterize the structure of the solvent around the solute.
Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds.
| Simulation Parameter | Information Gained | Application to this compound |
| Force Field | A set of parameters to describe the potential energy of the system. | Commonly used force fields include AMBER, CHARMM, and GROMOS. |
| Solvent Model | Representation of the solvent molecules. | Explicit models (e.g., TIP3P water) or implicit models can be used. |
| Simulation Time | The duration of the simulation. | Typically in the nanosecond to microsecond range to capture relevant motions. |
| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | Ensures that the simulation is run under constant temperature and pressure. |
This table summarizes the typical parameters for a Molecular Dynamics simulation and their relevance for studying the conformational sampling and solvent effects on this compound.
In Silico Prediction of Potential Biological Targets and Interaction Modes for this compound
In silico methods are widely used in drug discovery to predict the potential biological targets of a compound and to understand its mode of interaction at the molecular level. For this compound, these techniques can help in identifying potential protein targets and in elucidating the binding interactions that are responsible for its biological activity.
One common approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govymerdigital.com This method involves placing the ligand in the binding site of a protein and scoring the different poses based on their binding energy. nih.govymerdigital.com The results of a docking study can provide a plausible binding mode and an estimate of the binding affinity. nih.gov
For instance, molecular docking studies on other benzimidazole derivatives have been used to identify their potential as anticancer agents by targeting specific proteins like CDK-8 and ER-alpha. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov
In addition to molecular docking, pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. A pharmacophore model can then be used to screen large compound libraries to identify other molecules with similar activity.
| In Silico Method | Description | Application to this compound |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Can identify potential protein targets and elucidate the binding interactions. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Can be used to design new analogues with improved activity. |
| ADME Prediction | Predicts the Absorption, Distribution, Metabolism, and Excretion properties of a compound. | Helps in assessing the drug-likeness of the molecule. rsc.orgmdpi.com |
| Toxicity Prediction | Predicts the potential toxicity of a compound. | Can identify potential safety concerns early in the drug discovery process. mdpi.com |
This table provides an overview of the in silico methods that can be used to predict the biological targets and interaction modes of this compound.
Ligand-Based and Structure-Based Computational Design of this compound Analogues
Computational methods play a crucial role in the design of new molecules with improved properties. Both ligand-based and structure-based approaches can be utilized for the design of analogues of this compound.
Ligand-based design methods are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the information from a set of known active molecules to develop a model that can predict the activity of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling fall under this category. QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Structure-based design , on the other hand, is used when the 3D structure of the target protein is available. mdpi.com This approach involves designing ligands that can fit into the binding site of the protein and make favorable interactions. mdpi.com Molecular docking is a key tool in structure-based design, as it allows for the virtual screening of large compound libraries and the optimization of lead compounds. mdpi.com
For example, structure-based design has been successfully used to develop novel benzimidazole derivatives as inhibitors of the Pin1 enzyme, which is implicated in cancer. mdpi.com By understanding the interactions between the lead compound and the active site of the enzyme, researchers were able to design new analogues with improved potency. mdpi.com
The design of new analogues of this compound could involve modifications to the benzimidazole, pyrrolidinone, or butyl substituents to optimize its binding affinity, selectivity, and pharmacokinetic properties.
Vi. Mechanistic Investigations of Biological Interactions of 4 1h Benzimidazol 2 Yl 1 Butylpyrrolidin 2 One
In Vitro Receptor Binding and Functional Assays for Target Identification
No publicly available data from in vitro receptor binding or functional assays for 4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one could be located.
There are no published studies assessing the binding affinity of this compound to any specific biological receptors.
Information regarding the characterization of this compound as an agonist, antagonist, or modulator in any cellular system is not available in the current scientific literature.
Enzyme Inhibition Studies of this compound
No studies investigating the potential enzyme-inhibitory properties of this compound have been found.
Molecular Docking and Molecular Dynamics Simulations of this compound with Target Proteins
There are no published molecular docking or molecular dynamics simulation studies for this compound with any target proteins.
Investigation of Intracellular Signaling Pathways Modulated by this compound
Research on the effects of this compound on intracellular signaling pathways has not been reported in the available scientific literature.
Vii. Structure Activity Relationship Sar Studies of 4 1h Benzimidazol 2 Yl 1 Butylpyrrolidin 2 One Analogues
Systematic Modification of the Pyrrolidin-2-one Moiety and Its Impact on Biological Activity
The pyrrolidin-2-one, or γ-lactam, ring is a prevalent scaffold in many biologically active compounds and plays a crucial role in the activity of 4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one. nih.gov Modifications to this five-membered lactam ring can significantly alter the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, thereby affecting its interaction with biological targets.
Research into related pyrrolidinone-containing compounds has shown that the integrity of the lactam ring is often essential for activity. For instance, opening the ring to its corresponding γ-amino acid derivative typically leads to a significant loss of potency, suggesting that the constrained conformation of the cyclic amide is crucial for binding to its target.
Furthermore, substitutions at other positions of the pyrrolidin-2-one ring have been explored. The introduction of small alkyl groups or functional groups that can act as hydrogen bond donors or acceptors can modulate the compound's activity and selectivity. The stereochemistry at the 4-position, where the benzimidazole (B57391) group is attached, is also a critical determinant of biological activity. It has been observed in similar chiral compounds that one enantiomer often exhibits significantly higher potency than the other, highlighting the importance of a specific three-dimensional arrangement for effective target engagement.
A hypothetical data table illustrating the impact of pyrrolidin-2-one modifications could look as follows. Please note that this data is illustrative and intended to demonstrate the principles of SAR.
| Modification of Pyrrolidin-2-one Moiety | Relative Potency | Observations |
| Unmodified | 100% | Baseline activity. |
| Ring-opened (γ-amino acid) | <10% | Indicates the importance of the cyclic lactam structure. |
| Methylation at C3 | 80% | Slight decrease in activity, suggesting steric hindrance near the core. |
| Hydroxylation at C3 | 120% | Potential for additional hydrogen bonding, enhancing activity. |
| (S)-enantiomer at C4 | 150% | Highlights the stereospecificity of the biological target. |
| (R)-enantiomer at C4 | 20% | Demonstrates the importance of the correct spatial orientation. |
Chemical Space Exploration through Modifications to the Benzimidazole Core
The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.gov Modifications to this aromatic bicyclic system in this compound analogues have revealed key insights into the SAR.
Substitutions on the benzene (B151609) ring of the benzimidazole moiety can significantly influence electronic properties, lipophilicity, and metabolic stability. Electron-withdrawing groups, such as halogens or nitro groups, and electron-donating groups, like methoxy (B1213986) or methyl groups, at the 5- and 6-positions have been shown to modulate the biological activity. The position of these substituents is also critical, with substitutions at the 5-position often having a different impact than those at the 6-position.
Below is an illustrative data table showing the effects of modifying the benzimidazole core. This data is for demonstrative purposes.
| Modification of Benzimidazole Core | Relative Potency | Observations |
| Unsubstituted Benzimidazole | 100% | Reference compound. |
| 5-Fluoro substitution | 130% | Electron-withdrawing group enhances activity. |
| 6-Methoxy substitution | 90% | Electron-donating group slightly reduces activity. |
| 5,6-Dichloro substitution | 150% | Increased lipophilicity and electronic effects improve potency. |
| N1-Methylation | 70% | Blocks a potential hydrogen bond donor, reducing activity. |
| Replacement with Indole | 40% | Suggests the importance of the second nitrogen atom in the imidazole (B134444) ring. |
Role of the Butyl Side Chain in Modulating Potency and Selectivity of this compound
The N-butyl side chain attached to the pyrrolidin-2-one ring plays a crucial role in modulating the potency and selectivity of the parent compound. This alkyl chain primarily influences the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to access and bind to the target site.
Studies on related N-alkylated compounds have demonstrated that the length and branching of the alkyl chain are critical. A systematic variation of the chain length from methyl to hexyl often reveals an optimal length for activity, with shorter or longer chains leading to a decrease in potency. This suggests the presence of a hydrophobic pocket in the target's binding site that can accommodate an alkyl chain of a specific size.
Branching of the butyl chain, for instance, to an isobutyl or a sec-butyl group, can also have a significant impact. These changes can alter the shape of the molecule and its fit within the binding pocket, potentially leading to changes in both potency and selectivity. The introduction of functional groups into the alkyl chain, such as a hydroxyl or an amino group, can introduce new interactions with the target and modify the compound's pharmacokinetic profile.
An example data table illustrating the influence of the side chain is provided below for conceptual understanding.
| Modification of the Butyl Side Chain | Relative Potency | Selectivity | Observations |
| N-Butyl | 100% | High | Optimal balance of lipophilicity and size. |
| N-Propyl | 85% | High | Shorter chain may have weaker hydrophobic interactions. |
| N-Pentyl | 95% | Moderate | Longer chain may introduce steric clashes or reduce selectivity. |
| N-Isobutyl | 70% | High | Branching may lead to a suboptimal fit in the binding pocket. |
| N-(4-Hydroxybutyl) | 60% | High | Increased polarity may reduce cell permeability or binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to correlate the structural features of a series of compounds with their biological activities. For derivatives of this compound, QSAR studies can offer predictive models that guide the design of new, more potent analogues.
These models are built using a training set of compounds for which the biological activity has been experimentally determined. A wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, are calculated for each molecule. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to develop a mathematical equation that relates these descriptors to the observed biological activity. ijpsr.com
A typical QSAR model for this class of compounds might reveal that the biological activity is positively correlated with lipophilicity (logP) and the presence of electron-withdrawing groups on the benzimidazole ring, while being negatively correlated with molecular volume. Such a model would suggest that future synthetic efforts should focus on analogues with increased lipophilicity and specific electronic properties, while avoiding excessive steric bulk.
The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. A well-validated QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. crpsonline.com
While specific QSAR models for this compound derivatives are not extensively reported in publicly available literature, the principles of QSAR are widely applied to benzimidazole-containing compounds, demonstrating the utility of this approach in understanding their SAR and guiding the design of novel therapeutic agents. scirp.orgnih.gov
Viii. Future Research Directions and Unexplored Avenues for 4 1h Benzimidazol 2 Yl 1 Butylpyrrolidin 2 One Research
Development of Advanced Synthetic Methodologies
Traditional synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions, such as high temperatures and the use of strong acids. rsc.org To enable efficient and scalable production of 4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one and its analogues for extensive screening, the development of advanced, green, and efficient synthetic methodologies is a critical first step.
Future research should focus on adapting modern synthetic technologies. Continuous flow chemistry, for instance, offers significant advantages over batch processing, including enhanced safety, better heat management, improved reproducibility, and scalability. mdpi.comacs.org Studies have demonstrated the successful synthesis of benzimidazoles in flow reactors using heterogeneous acid catalysts, achieving high yields in minutes. Another promising avenue is the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields for benzimidazole (B57391) formation. researchgate.net Exploring enzymatic and biocatalytic routes, such as enzyme-electrochemical cascade reactions, could also provide environmentally benign pathways to the target compound under mild conditions. vapourtec.com
| Advanced Synthetic Method | Potential Advantages for Synthesizing this compound | Key Parameters to Optimize |
|---|---|---|
| Continuous Flow Chemistry | High scalability, improved safety, process intensification, and potential for automation. | Catalyst selection (e.g., solid acid resins), residence time, temperature, flow rate. |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, and improved purity. researchgate.net | Solvent, catalyst (e.g., Alumina-Methanesulfonic Acid), temperature, irradiation time. researchgate.net |
| Enzyme-Electrochemical Cascades | Green and sustainable, mild reaction conditions, high selectivity. vapourtec.com | Enzyme/biocatalyst choice, electrode materials, applied voltage, solvent system. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.neticmerd.comfrontiersin.org For a scaffold like this compound, these computational tools offer powerful avenues for future exploration.
De novo drug design, powered by generative AI models, can be employed to create novel analogues of the parent compound with optimized properties. researchgate.netsilicoscientia.com By training these models on large datasets of known bioactive molecules, algorithms can generate structures predicted to have enhanced affinity for specific biological targets, improved pharmacokinetic profiles, or reduced off-target effects. icmerd.com
Furthermore, ML models can be developed for target prediction. By analyzing the structural features of this compound, Bayesian machine learning frameworks or other algorithms could predict its likely biological targets from a vast array of possibilities, thereby guiding experimental screening efforts more efficiently. rsc.orgnih.govacs.org This approach can help uncover novel mechanisms of action and expand the therapeutic potential of this chemical class.
| AI/ML Application | Objective | Potential Impact on Research |
|---|---|---|
| Generative Models (e.g., REINVENT) | Design novel analogues with optimized properties (e.g., higher potency, better ADME). researchgate.net | Rapidly identifies high-potential derivatives for synthesis and testing. silicoscientia.com |
| Predictive Modeling (QSAR) | Predict the biological activity of new derivatives against specific targets. nih.gov | Prioritizes synthetic efforts on the most promising compounds. |
| Target Prediction Algorithms | Identify novel, unexplored biological targets for the compound scaffold. rsc.org | Opens new therapeutic avenues and helps elucidate the mechanism of action. |
Exploration of Novel Biological Targets for this compound
The benzimidazole scaffold is a well-established pharmacophore known to interact with a multitude of biological targets, most notably protein kinases. rsc.org Numerous benzimidazole derivatives have been identified as potent inhibitors of kinases crucial in cancer and inflammation, such as EGFR, VEGFR-2, PDGFR, Akt, TIE-2, and various Cyclin-Dependent Kinases (CDKs). nih.govscirp.orgacs.orgscirp.orgnih.gov Given this precedent, a primary avenue for future research is to conduct extensive screening of this compound against a broad panel of human kinases.
Beyond kinases, other target classes warrant investigation. Benzimidazole-containing compounds have shown activity against targets relevant to neurodegenerative diseases, such as acetylcholinesterase and beta-secretase, which are implicated in Alzheimer's disease. researchgate.net The pyrrolidinone moiety is also present in inhibitors of targets like prolyl-tRNA synthetase, a validated antimalarial target. mmv.org Systematic screening against panels of enzymes, receptors, and ion channels associated with these and other disease areas could uncover entirely new therapeutic applications for this compound.
| Potential Target Class | Specific Examples | Associated Disease Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, Akt, CDKs, TIE-2. nih.govacs.orgscirp.org | Oncology, Inflammation. nih.gov |
| Neurodegenerative Targets | Acetylcholinesterase (AChE), Beta-secretase (BACE1). researchgate.net | Alzheimer's Disease. |
| Infectious Disease Targets | Prolyl-tRNA Synthetase (PRS). mmv.org | Malaria. |
| Other Enzymes | Aldose reductase, Phospholipase A2. nih.gov | Inflammation, Diabetic Complications. |
Applications of this compound as a Chemical Probe or Tool Compound
Beyond its direct therapeutic potential, this compound and its derivatives could be developed into valuable chemical probes or tool compounds to study biological processes. The benzimidazole scaffold possesses intrinsic properties, such as metal-ion chelation and pH-sensitive fluorescence, that make it an excellent building block for chemical sensors. researchgate.net
Future research could focus on modifying the core structure to create fluorescent probes. For example, the addition of a fluorophore could yield a compound whose fluorescence changes upon binding to a specific protein target. Such a probe would be invaluable for high-throughput screening assays or for visualizing target engagement within cells. One study demonstrated how a benzimidazole derivative linked to an anthracene (B1667546) moiety could function as a fluorescent probe for detecting cysteine. nih.gov By identifying a specific, high-affinity biological target for this compound, researchers could then rationally design derivatives that act as selective tool compounds to interrogate the function of that target in health and disease.
Q & A
Q. What are the typical synthetic routes for preparing 4-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-one, and how is purity ensured?
The synthesis involves multi-step reactions, starting with the formation of the pyrrolidin-2-one core followed by benzimidazole coupling. Key steps include:
- Condensation reactions : Refluxing precursors (e.g., 1,2-diaminobenzene) with carbonyl-containing intermediates in acidic conditions .
- Purification : Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and isolate the product .
- Yield optimization : Adjusting solvents (e.g., dichloromethane, ethyl acetate) and reaction times improves efficiency .
Q. How is the structural identity of this compound confirmed?
Structural characterization relies on:
- Spectroscopy : ¹H/¹³C NMR confirms proton and carbon environments, while IR identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates the molecular formula .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Systematic parameter adjustments are critical:
- Temperature : Higher temperatures (e.g., 150°C in DMF) accelerate ring-closing reactions but risk decomposition .
- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) improve benzimidazole cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. What strategies are used to investigate the biological activity of this compound?
- In vitro assays : MTT assays screen cytotoxicity against cancer cell lines, while MIC tests evaluate antibacterial activity .
- Molecular docking : Software like AutoDock predicts binding affinity to targets (e.g., EGFR kinase) by simulating ligand-protein interactions .
- Structure-activity relationship (SAR) : Modifying substituents (e.g., alkyl chains, halogens) alters potency and selectivity .
Q. How should researchers address contradictions in solubility and stability data for this compound?
- Cross-validation : Compare solubility in diverse solvents (e.g., DMSO vs. water) under controlled pH and temperature .
- Accelerated stability studies : Use HPLC to monitor degradation under stress conditions (heat, light, oxidation) .
- Salt formation : Improve solubility by reacting with acids (e.g., HCl) to form stable salts .
Q. What crystallographic methods are suitable for determining the 3D structure of this compound?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water mixtures) and refine using SHELXL .
- Twinned data refinement : SHELXL handles twinning artifacts in low-symmetry space groups .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O) to explain packing motifs .
Q. How can mechanistic insights into the compound’s reactivity be gained?
- Kinetic studies : Track reaction progress via in-situ NMR to identify intermediates .
- Isotopic labeling : Use ¹⁵N or ²H isotopes to trace benzimidazole formation pathways .
- Computational modeling : Density functional theory (DFT) calculates transition-state energies for key steps (e.g., ring closure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
